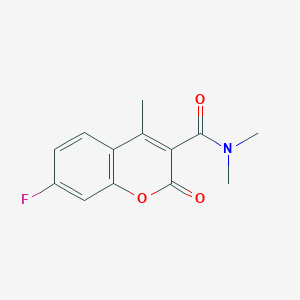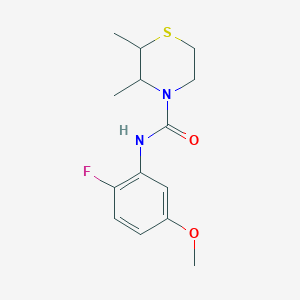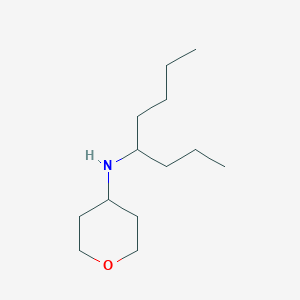![molecular formula C14H17NO3 B7630656 3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid](/img/structure/B7630656.png)
3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid, also known as CBPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CBPP is a derivative of propanoic acid, which is commonly used in the synthesis of various drugs and chemicals. In
Mechanism of Action
3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and tumor growth. By inhibiting COX-2, 3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid reduces the production of prostaglandins, which are known to promote inflammation and tumor growth.
Biochemical and Physiological Effects:
3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid has been shown to have a number of biochemical and physiological effects in vitro and in vivo. Studies have demonstrated that 3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid in lab experiments is its specificity for COX-2 inhibition, which reduces the risk of off-target effects. However, 3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid is also known to have poor solubility in water, which can limit its use in certain experimental settings.
Future Directions
There are several potential directions for future research on 3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid. One area of interest is the development of more efficient synthesis methods for 3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid, which could improve its availability for research purposes. Additionally, further studies are needed to explore the potential therapeutic applications of 3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid in various disease models, as well as its safety and toxicity profiles. Finally, research could be focused on the development of 3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid derivatives with improved solubility and bioavailability, which could enhance its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid involves the reaction of 4-(cyclobutanecarbonylamino)benzoic acid with 3-bromopropionic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation and esterification reaction, resulting in the formation of 3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid.
Scientific Research Applications
3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that 3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid exhibits anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
3-[4-(cyclobutanecarbonylamino)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(17)9-6-10-4-7-12(8-5-10)15-14(18)11-2-1-3-11/h4-5,7-8,11H,1-3,6,9H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSMXNIEYHSCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=C(C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid](/img/structure/B7630578.png)

![2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-pyrrolidin-1-ylethanone](/img/structure/B7630598.png)

![2-Azabicyclo[2.2.1]heptan-2-yl(imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B7630613.png)
![N-[5-(2-methylpropyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B7630623.png)


![Cyclopentyl-[3-[1-(3,5-difluorophenyl)ethylamino]pyrrolidin-1-yl]methanone](/img/structure/B7630638.png)
![4-(4-Hydroxyphenyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7630646.png)
![1-(3-Fluoropropyl)-3-[2-(4-methylphenyl)-1-pyridin-3-ylethyl]urea](/img/structure/B7630653.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(4,5-dimethylfuran-2-yl)methanone](/img/structure/B7630662.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(5-ethyl-4-methylfuran-2-yl)methanone](/img/structure/B7630667.png)
